[(5-Bromo-2-fluorophenyl)methyl](butan-2-yl)amine
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Overview
Description
(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and a suitable fluorinating agent.
Alkylation: The brominated and fluorinated phenylmethylamine is then subjected to alkylation with butan-2-ylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of (5-Bromo-2-fluorophenyl)methylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)methylamine
- (5-Bromo-2-methylphenyl)methylamine
- (5-Bromo-2-nitrophenyl)methylamine
Uniqueness
(5-Bromo-2-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H15BrFN |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-6-10(12)4-5-11(9)13/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
YVKIPUPGMBCHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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